FLuc Inhibition: Compound 24 Is 4.6-Fold Selective for Firefly Luciferase over VEGFR2, Unlike Class-Leading Analogs
2-Anilino-5-aryloxazole 24 (GW549390X) inhibits Firefly Luciferase with an IC50 of 0.26 µM, a potency that exceeds its VEGFR2 inhibition (IC50 1.2 µM) by 4.6-fold . In contrast, the more optimized VEGFR2 inhibitor from the same series, GW572401X (compound 39 analog), shows an 870-fold preference for VEGFR2 over FLuc . This difference means compound 24 is a positive-control inducer of false hits in FLuc reporter assays, whereas class-leading analogs are not.
| Evidence Dimension | FLuc vs. VEGFR2 selectivity ratio |
|---|---|
| Target Compound Data | FLuc IC50 = 0.26 µM; VEGFR2 IC50 = 1.2 µM (FLuc/VEGFR2 ratio = 0.22, i.e., 4.6-fold FLuc-selective) |
| Comparator Or Baseline | GW572401X: FLuc IC50 >> VEGFR2 IC50; 870-fold VEGFR2-selective |
| Quantified Difference | 4.6-fold FLuc-selective vs. 870-fold VEGFR2-selective; approximately 4,000-fold shift in selectivity directionality |
| Conditions | FLuc inhibition: recombinant Photinus pyralis luciferase, ATP-dependent assay, pH 7.4, 22°C; VEGFR2: activated KDR kinase domain, radiometric 33P-ATP assay, pH 7.4 |
Why This Matters
Researchers using FLuc-based reporter assays must select compound 24 as a reference FLuc inhibitor to benchmark assay interference, whereas compound 39 or GW572401X are unsuitable due to negligible FLuc activity.
- [1] Dranchak P, MacArthur R, Guha R, Zuercher WJ, Drewry DH, Auld DS, Inglese J. Profile of the GSK Published Protein Kinase Inhibitor Set Across ATP-Dependent and-Independent Luciferases: Implications for Reporter-Gene Assays. PLoS ONE. 2013;8(3):e57888. View Source
- [2] BindingDB BDBM5364: IC50 data for N,5-diphenyl-1,3-oxazol-2-amine (2-anilino-5-aryloxazole 24) against human VEGFR2. View Source
